molecular formula C21H25N3O2S B2627202 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396583-45-1

2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2627202
CAS No.: 1396583-45-1
M. Wt: 383.51
InChI Key: JKCXTAFSKSPVAQ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications

ACAT-1 Inhibition for Treatment of Diseases

K-604, a compound closely related to the one you're interested in, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This selectivity and the compound's aqueous solubility suggest its potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis or certain metabolic disorders. The design process highlighted the importance of structural modifications for achieving desired pharmacokinetic properties, including enhanced oral absorption and solubility, paving the way for its designation as a clinical candidate (Shibuya et al., 2018).

Antimicrobial and Anticonvulsant Properties

Another study on arylidene compounds derived from 2-iminothiazolidine-4-one revealed the synthesis of compounds with potential antimicrobial activities. These compounds showed sensitivity against various bacterial strains, indicating the therapeutic potential of this chemical structure in developing new antimicrobial agents. Such findings underscore the chemical scaffold's versatility and its potential utility in creating treatments for infectious diseases (Azeez & Abdullah, 2019).

Anticonvulsant Activities through Stereochemical Comparisons

The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has provided insights into the stereochemical attributes likely responsible for anticonvulsant activities. This research emphasizes the role of specific molecular features, such as the orientation of amide groups and the presence of hydrophilic and hydrophobic areas, in mediating biological effects, suggesting a pathway for designing new anticonvulsant drugs (Camerman et al., 2005).

Photochemical and Thermochemical Modeling for DSSCs

Research into benzothiazolinone acetamide analogs demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This study combines spectroscopic analysis with photochemical and thermochemical modeling to assess compounds' light harvesting efficiency and free energy of electron injection. The findings suggest these compounds could enhance the photo-voltaic efficiency of DSSCs, revealing an intriguing application outside traditional pharmacology (Mary et al., 2020).

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-5-2-1-3-6-18)23-13-17-8-11-24(12-9-17)21(26)19-7-4-10-22-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCXTAFSKSPVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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